Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine
Overview
Description
Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is a useful research compound. Its molecular formula is C32CoF16N8 and its molecular weight is 859.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Cobalt complexes are known to be active in the field of transition metal-catalyzed organic transformations .
Mode of Action
Cobalt complexes are known for their unique catalytic activity based on the three oxidation states of cobalt .
Biochemical Pathways
Cobalt complexes are often used as catalysts in organic synthesis reactions, such as oxidation reactions and polymerization reactions .
Pharmacokinetics
It is known that the compound is a deep blue powder and has high stability in most common chemical reagents and solvents .
Result of Action
The compound is known to have good light absorption properties and is paramagnetic .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. It is known to be stable under room temperature conditions . Direct contact with the substance, especially in its dust form, should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine typically involves the preparation of the hexadecafluorophthalocyanine ligand followed by its complexation with cobalt ions. The process generally includes the following steps:
Preparation of Hexadecafluorophthalocyanine Ligand: This involves the cyclotetramerization of tetrafluorophthalonitrile in the presence of a suitable base, such as sodium methoxide, under reflux conditions.
Complexation with Cobalt Ions: The prepared ligand is then reacted with cobalt(II) chloride in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions to form the desired cobalt complex[][1].
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve:
Bulk Preparation of Ligand: Using large-scale reactors for the cyclotetramerization process.
Complexation in Industrial Reactors: Utilizing industrial-grade solvents and cobalt salts to ensure high yield and purity of the final product[][1].
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, which can alter its electronic properties.
Reduction: It can be reduced to lower oxidation states, affecting its magnetic and optical properties.
Substitution: The fluorine atoms on the phthalocyanine ring can be substituted with other functional groups, modifying its chemical and physical properties[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions[][1].
Major Products Formed
Oxidation Products: Higher oxidation state complexes with altered electronic configurations.
Reduction Products: Lower oxidation state complexes with different magnetic properties.
Substitution Products: Modified phthalocyanine derivatives with varied functional groups[][1].
Scientific Research Applications
Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine has numerous scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and polymerization reactions.
Biology: Investigated for its potential use in photodynamic therapy due to its strong absorption in the visible region.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of optical devices, such as photodetectors and solar cells, due to its excellent light absorption properties[][1].
Comparison with Similar Compounds
Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is unique due to its extensive fluorination, which imparts high stability and distinct optical properties. Similar compounds include:
Cobalt(II) Phthalocyanine: Lacks fluorination, resulting in different stability and optical properties.
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine: Similar structure but with copper instead of cobalt, leading to different catalytic and magnetic properties.
Zinc 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine: Zinc substitution affects its electronic and photophysical properties[][1].
Properties
IUPAC Name |
cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32F16N8.Co/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFILAZNRYPZFNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Co+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32CoF16N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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